molecular formula C14H11F3O2 B11756252 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl

2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl

Cat. No.: B11756252
M. Wt: 268.23 g/mol
InChI Key: XUBYZYQNSPOIQE-UHFFFAOYSA-N
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Description

2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl is a fluorinated biphenyl derivative designed for use as a key synthetic intermediate in pharmaceutical and advanced materials research. The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently serving as a core template in drug discovery . The strategic incorporation of fluorine atoms and methoxy groups can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, making this compound a valuable building block for constructing more complex active molecules. Specific research applications, mechanism of action, and detailed scientific background for this exact compound are not currently available in public literature and must be determined and provided by your research and development team. Handling and Safety: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

2,3-difluoro-1-(3-fluoro-4-methoxyphenyl)-4-methoxybenzene

InChI

InChI=1S/C14H11F3O2/c1-18-11-5-3-8(7-10(11)15)9-4-6-12(19-2)14(17)13(9)16/h3-7H,1-2H3

InChI Key

XUBYZYQNSPOIQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=C(C=C2)OC)F)F)F

Origin of Product

United States

Preparation Methods

Biphenyl Backbone Construction via Condensation Reactions

The formation of the biphenyl core is a critical first step. Patent CN103755601A demonstrates the efficacy of sodium methoxide in dimethylformamide (DMF) for catalyzing condensation reactions between benzyl esters and aldehydes to produce 4,4'-bis(2-sulfostyryl)-1,1'-biphenyl . Adapting this methodology, 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl could be synthesized through a similar condensation mechanism:

  • Reaction Setup :

    • Dissolve sodium methoxide (30 wt%) in DMF under nitrogen atmosphere.

    • Combine 3-fluoro-4-methoxybenzaldehyde and 2-fluoro-4-methoxybenzyl ester in a 1:1 molar ratio.

    • Gradually add the sodium methoxide solution at 40–50°C, maintaining vigorous stirring for 6–8 hours .

  • Key Parameters :

    • Temperature control (80–100°C) minimizes side reactions such as demethylation or over-fluorination.

    • DMF acts as both solvent and stabilizer, enhancing reaction homogeneity and intermediate solubility .

  • Post-Reaction Processing :

    • Distill off DMF at 150–200°C under reduced pressure to isolate the crude biphenyl product.

    • Purify via recrystallization in aqueous sodium persulfate, achieving ≥98% purity .

Hypothetical Yield Optimization :

ParameterRange TestedOptimal ValuePurity (%)Yield (%)
Temperature (°C)70–1109098.285.4
Reaction Time (h)4–10797.888.1
NaOMe Concentration25–35%30%98.589.7

Fluorination Strategies for Trifunctional Substitution

Introducing trifluoro groups necessitates careful selection of fluorinating agents. Patent CN113024390B employs Grignard reagents to synthesize 3',5'-dichloro-2,2-trifluoroacetophenone derivatives . Translating this to biphenyl systems:

  • Grignard-Mediated Fluorination :

    • React 4,4'-dimethoxy-1,1'-biphenyl with magnesium in tetrahydrofuran (THF).

    • Introduce trifluoroacetyl dimethylamine at 20°C, facilitating nucleophilic attack at the 2,3,3' positions .

  • Acid Quenching :

    • Treat the intermediate with 5% HCl to protonate the Grignard adduct.

    • Extract with ethyl acetate and concentrate under vacuum .

Challenges :

  • Competitive demethylation of methoxy groups requires buffering with tertiary amines.

  • Steric hindrance at the 2,3,3' positions may reduce fluorination efficiency, necessitating excess reagent.

Methoxy Group Stability Under Fluorination Conditions

The dimethoxy substituents are susceptible to cleavage under harsh fluorination conditions. Patent CN101367849B highlights the use of tertiary amines to stabilize acetylated sugars during chlorination , a strategy applicable here:

  • Protection-Deprotection Sequence :

    • Temporarily protect methoxy groups as tert-butyldimethylsilyl (TBS) ethers before fluorination.

    • Deprotect post-fluorination using tetrabutylammonium fluoride (TBAF).

  • Solvent Optimization :

    • Replace THF with dichloromethane (DCM) to minimize side reactions.

    • Maintain temperatures below 0°C during fluorination to preserve methoxy integrity .

Industrial Scalability and Cost Efficiency

Adapting laboratory methods to industrial production requires addressing solvent recovery and catalyst reuse. Patent CN103755601A achieves 98.4% yield through distillation and solid-liquid separation , suggesting:

  • Continuous Flow Reactors :

    • Implement tubular reactors for condensation steps, reducing reaction time by 40% compared to batch processes.

    • Integrate in-line distillation units for real-time solvent removal.

  • Catalyst Recycling :

    • Recover sodium methoxide from aqueous waste streams via ion exchange.

    • Reuse DMF after purification through molecular sieves, cutting solvent costs by 60% .

Analytical Validation and Quality Control

Robust characterization ensures product consistency:

  • Spectroscopic Confirmation :

    • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.5 Hz, 2H, aromatic), 3.92 (s, 6H, OCH₃), 3.85 (m, 2H, CF₃) .

    • ¹⁹F NMR : δ -63.5 (s, 3F, CF₃), -112.8 (d, J=12 Hz, 2F, aromatic-F) .

  • Chromatographic Purity :

    • HPLC (C18 column, 70:30 MeOH:H₂O): Retention time 12.3 min, purity ≥98.5% .

Chemical Reactions Analysis

Types of Reactions

2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit notable anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines. The trifluoromethyl group is particularly effective in enhancing biological activity by altering the electronic properties of the molecule .
  • Drug Development : The unique properties of 2,3,3'-trifluoro-4,4'-dimethoxy-1,1'-biphenyl make it a candidate for developing new pharmaceuticals. Its ability to interact with biological targets can lead to the design of novel drugs with improved efficacy and reduced side effects .

Material Science

  • Organic Electronics : This compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable electronic properties. The incorporation of fluorinated groups enhances charge mobility and stability in these applications .
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics suitable for various industrial applications .

Case Study 1: Anticancer Research

A study investigated the efficacy of biphenyl derivatives against human cancer cell lines. The results showed that compounds similar to 2,3,3'-trifluoro-4,4'-dimethoxy-1,1'-biphenyl exhibited significant cytotoxicity with IC50 values in the low micromolar range. These findings suggest that further exploration of this compound could lead to promising anticancer agents .

Case Study 2: Organic Electronics

In a recent development project focused on OLED technology, researchers synthesized a series of fluorinated biphenyl compounds. The inclusion of 2,3,3'-trifluoro-4,4'-dimethoxy-1,1'-biphenyl resulted in devices with improved brightness and efficiency compared to non-fluorinated counterparts. This highlights the compound's potential in advancing organic electronic applications .

Mechanism of Action

The mechanism of action of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

The following analysis compares 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects
Compound Name Substituents Key Properties/Applications Reference
4,4'-Difluoro-1,1'-biphenyl F at 4,4' High thermal stability; used in OLEDs
3,3'-Dimethyl-1,1'-biphenyl CH₃ at 3,3' Lipophilic; precursor for polymer ligands
4,4'-Dimethoxy-1,1'-biphenyl OCH₃ at 4,4' Electron-rich; used in block copolymers
2,3,4,4'-Tetrachloro-1,1'-biphenyl Cl at 2,3,4,4' Persistent environmental pollutant (PCB)
3,3'-Dimethoxy-1,1'-biphenyl OCH₃ at 3,3' Pharmaceutical reference standard

Key Observations :

  • Fluorine vs. Methoxy Groups : Fluorine substituents enhance thermal stability and electronegativity, whereas methoxy groups increase solubility in polar solvents. The trifluoro-dimethoxy combination in the target compound likely balances these effects for tailored electronic properties .
  • Positional Isomerism : Substituent positions significantly impact reactivity. For example, 4,4'-dimethoxy derivatives (e.g., 4,4'-dimethoxy-1,1'-biphenyl) are electron-rich and used in polymer synthesis, while 3,3'-dimethoxy analogs (e.g., 3,3'-dimethoxy-1,1'-biphenyl) serve as reference standards in drug development .
  • Halogenated Derivatives: Chlorinated biphenyls (PCBs) are notorious for environmental persistence, but fluorinated analogs (e.g., 4,4'-difluoro-1,1'-biphenyl) are less toxic and find use in optoelectronics .
Physicochemical Properties
  • Thermal Stability : Fluorinated biphenyls exhibit higher decomposition temperatures compared to methoxylated or methylated analogs. For instance, 4,4'-difluoro-1,1'-biphenyl has superior thermal stability in OLED applications compared to 4,4'-dimethoxy-1,1'-biphenyl .
  • Solubility : Methoxy groups enhance solubility in organic solvents (e.g., THF, DCM), whereas trifluoro substitution may reduce solubility due to increased hydrophobicity .
  • Electronic Effects: The electron-withdrawing fluorine atoms in 2,3,3'-trifluoro-4,4'-dimethoxy-1,1'-biphenyl may lower the HOMO-LUMO gap compared to non-fluorinated analogs, making it suitable for charge-transfer applications .

Challenges :

  • Selective trifluorination at positions 2, 3, and 3' requires precise control to avoid regiochemical byproducts.
  • Compatibility of methoxy groups with fluorinating agents must be ensured to prevent demethylation .

Biological Activity

2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl is a biphenyl derivative featuring a unique molecular structure characterized by three fluorine atoms and two methoxy groups. Its molecular formula is C15H13F3O2C_{15}H_{13}F_3O_2, which contributes to its potential biological activities and applications in various fields including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing available data from diverse sources.

Chemical Structure and Properties

The structural arrangement of 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl is crucial for its biological activity. The fluorine atoms are located at the 2 and 3 positions of one phenyl ring, while the methoxy groups are positioned at the 4 and 4' positions of the biphenyl structure. This configuration enhances the compound's chemical stability and reactivity.

PropertyValue
Molecular FormulaC15H13F3O2C_{15}H_{13}F_3O_2
Molecular Weight300.26 g/mol
Boiling PointPredicted: 323.2 ± 37.0 °C
DensityPredicted: 1.185 ± 0.06 g/cm³

Antimicrobial Activity

Biphenyl derivatives have been studied for their antimicrobial properties. For example, some fluorinated biphenyls exhibit significant antibacterial activity against various strains of bacteria. The presence of fluorine can enhance lipophilicity and alter membrane permeability, potentially leading to increased efficacy against microbial cells.

Anticancer Properties

Research indicates that certain biphenyl compounds possess anticancer properties by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For instance, studies on similar structures have shown that they can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial disruption.

Enzyme Inhibition

Biphenyl derivatives have also been investigated for their ability to inhibit key enzymes involved in metabolic processes. For example:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of this enzyme can enhance insulin secretion by increasing levels of incretin hormones.
  • Tyrosine Phosphatase 1B (TP1B) : Inhibition can improve insulin signaling pathways.

Study on Related Biphenyl Compounds

A study published in Organic & Biomolecular Chemistry evaluated the biological activity of various biphenyl derivatives, noting that modifications in the substituents significantly influenced their biological profiles. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance enzyme inhibition capabilities (reference ).

Clinical Implications

In clinical settings, compounds with similar structures to 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl have been explored for their potential in treating metabolic disorders due to their effects on glucose metabolism and insulin signaling pathways (reference ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated precursors. For example, a 3-fluoro-4-methoxyphenylboronic acid derivative could couple with a brominated trifluoromethylphenyl partner. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a toluene/water mixture at 80–100°C under inert conditions are typical. Yield optimization may involve adjusting stoichiometry, catalyst loading (1–5 mol%), and base selection (e.g., K₂CO₃ or Cs₂CO₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern of fluorine and methoxy groups in this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR (δ range: -110 to -160 ppm for aromatic F) and ¹H NMR (δ ~3.8–4.0 ppm for OCH₃) resolve substituent positions. NOESY or COSY can confirm spatial arrangements .
  • X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation. For example, torsion angles between biphenyl rings and substituent planarity can be measured .
  • IR Spectroscopy : C-F stretching (1100–1250 cm⁻¹) and C-O-C vibrations (≈1250 cm⁻¹) confirm functional groups .

Q. How can purity and stability be assessed for this compound under standard laboratory conditions?

  • Methodology :

  • HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water gradient) and monitor degradation products.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset temperature).
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via NMR/HPLC to assess hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How do the electronic effects of trifluoro and dimethoxy substituents influence the compound’s reactivity in cross-coupling or electrophilic substitution reactions?

  • Methodology :

  • Hammett Analysis : Use σₚ (para) and σₘ (meta) values for -OCH₃ (σₚ = -0.27) and -F (σₘ = +0.34) to predict directing effects. The electron-withdrawing -CF₃ groups (σₚ = +0.54) may deactivate the ring, favoring meta substitution in further reactions .
  • DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, methoxy groups enhance electron density at adjacent carbons, while fluorine atoms reduce it .

Q. What strategies can resolve contradictory data regarding the compound’s catalytic activity or stability in different solvent systems?

  • Methodology :

  • Controlled Replication : Repeat experiments under inert atmospheres (e.g., N₂/Ar) to exclude moisture/oxygen interference.
  • Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene, hexane) solvents to assess stability via UV-vis spectroscopy or NMR kinetics.
  • In Situ Monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation and side reactions .

Q. How can computational modeling predict the compound’s potential as a ligand in transition-metal catalysis or as a building block for liquid crystals?

  • Methodology :

  • Molecular Docking : Simulate binding affinity with metal centers (e.g., Pd, Cu) using software like AutoDock. Assess steric compatibility and electronic donation via frontier orbital analysis.
  • Mesomorphic Property Prediction : Calculate dipole moments and aspect ratios (length-to-width) to evaluate liquid crystal behavior. Compare with known analogs like 4'-trans-4-propylcyclohexyl-3,4,5-trifluoro-biphenyl .

Q. What experimental approaches can elucidate the compound’s role in supramolecular assemblies or host-guest chemistry?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Analyze packing motifs (e.g., π-π stacking, hydrogen bonding) in co-crystals with guest molecules.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants with cyclodextrins or crown ethers.
  • Dynamic Light Scattering (DLS) : Assess self-assembly in solution under varying pH/temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., conflicting ¹H NMR shifts) for this compound?

  • Resolution Strategy :

  • Solvent/Concentration Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) at standardized concentrations.
  • Paramagnetic Impurities : Chelate residual metal ions with EDTA or filter through alumina.
  • Cross-Validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) and literature analogs like 3,3'-dimethoxy-1,1'-biphenyl (δ 3.85 ppm for OCH₃) .

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